molecular formula C27H23FN4O2 B6510955 N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931737-47-2

N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B6510955
CAS No.: 931737-47-2
M. Wt: 454.5 g/mol
InChI Key: SYAWRJKNMBGBQD-UHFFFAOYSA-N
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Description

N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a useful research compound. Its molecular formula is C27H23FN4O2 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.18050415 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazoloquinoline core with a benzyl substituent and a fluorine atom. Its molecular formula is C23H20FN3O2C_{23}H_{20}FN_3O_2 with a molecular weight of approximately 385.42 g/mol. The presence of the fluorine atom and the pyrazoloquinoline moiety suggests potential for diverse biological interactions.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoloquinolines exhibit notable anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF712.50
NCI-H46042.30
Hep-23.25

In vitro studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

2. Anti-inflammatory Activity

The pyrazoloquinoline derivatives have been evaluated for their anti-inflammatory properties as well. These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

A study reported that certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes with IC50 values ranging from 0.1 to 10 µM, suggesting that this compound may possess similar properties.

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

Enzyme Type of Inhibition IC50 (µM) Reference
Acetylcholinesterase (AChE)Noncompetitive0.23
Butyrylcholinesterase (BuChE)Competitive0.13

These findings indicate that this compound could be a promising candidate for treating neurodegenerative diseases like Alzheimer's.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • COX Inhibition : Reduces inflammation by blocking prostaglandin synthesis.
  • Cholinesterase Inhibition : Enhances cholinergic transmission by preventing acetylcholine breakdown.

Case Studies

A notable case study involved the evaluation of a related pyrazoloquinoline derivative in a preclinical model of breast cancer. The study indicated significant tumor reduction and improved survival rates in treated groups compared to controls.

Properties

IUPAC Name

N-benzyl-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-18-6-5-9-20(12-18)15-31-16-23-26(22-13-21(28)10-11-24(22)31)30-32(27(23)34)17-25(33)29-14-19-7-3-2-4-8-19/h2-13,16H,14-15,17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAWRJKNMBGBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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